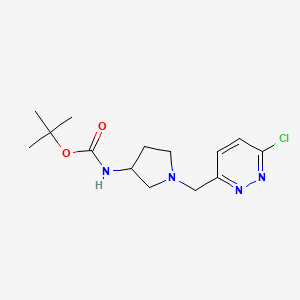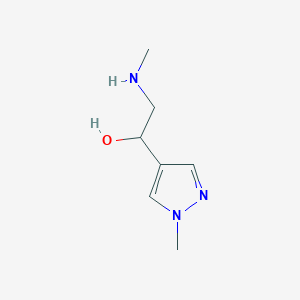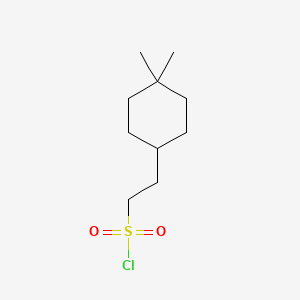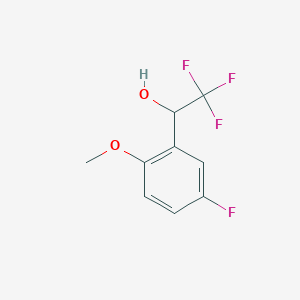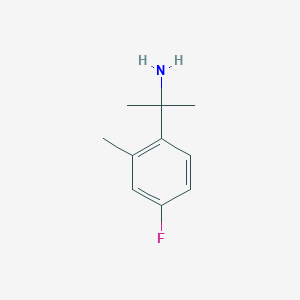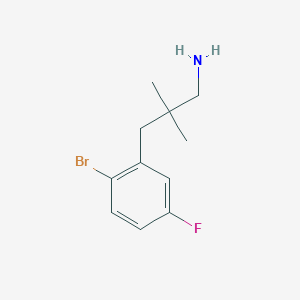![molecular formula C15H21NO6 B13598242 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Removal of the Boc group to yield the free amine.
Applications De Recherche Scientifique
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid primarily involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amine. The Boc group can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for similar purposes.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and peptide chemistry.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C15H21NO6 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
4-methoxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-12-9-10(13(17)18)5-6-11(12)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
PUZJMHGASUBUJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


